(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDLSKFJNVNDE-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-methylpyridin-3-amine.
Formation of Intermediate: The amine undergoes a series of reactions including protection, alkylation, and deprotection to form the desired intermediate.
Final Product: The intermediate is then subjected to a chiral resolution process to obtain the (S)-enantiomer, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyridine ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, oxo compounds, and reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Recent studies have indicated that compounds similar to (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride exhibit significant anticancer activity. For instance, a series of derivatives were synthesized and tested for their antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. The results showed that several compounds had IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer potential .
1.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro screening against various Gram-positive and Gram-negative bacteria demonstrated effective antibacterial activity. For example, compounds derived from similar structures were tested against pathogens like Staphylococcus aureus and Escherichia coli, showing inhibition comparable to standard antibiotics .
Neuropharmacological Applications
2.1 Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The presence of the pyridine ring is thought to enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology .
2.2 Modulation of Neurotransmitter Systems
This compound may influence neurotransmitter systems, particularly those involving glutamate receptors. Its structural similarity to other amino acids suggests potential interactions with NMDA receptors, which are crucial in learning and memory processes. This could lead to applications in cognitive enhancement or treatment of cognitive disorders .
4.1 Clinical Trials
Currently, there are no published clinical trials specifically involving this compound; however, related compounds have shown promise in early-phase trials for cancer treatment and neurological disorders.
4.2 Comparative Studies
Comparative studies with structurally related compounds have highlighted the unique efficacy of this compound in targeting specific biological pathways, enhancing its profile as a therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride: The enantiomer of the compound with different stereochemistry.
2-Amino-3-(pyridin-3-yl)propanoic acid: A similar compound lacking the methyl group on the pyridine ring.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A derivative with a chlorine substituent instead of a methyl group.
Uniqueness
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride is unique due to its specific chiral configuration and the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity.
Biological Activity
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride, also known by its CAS number 2061996-67-4, is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 227.09 g/mol. The compound features a chiral center, which contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its structural similarity to amino acids suggests potential roles in neurotransmission and metabolic regulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related pyridine derivatives. For instance, compounds structurally similar to (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid have shown significant antibacterial and antifungal activity against various pathogens:
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | S. aureus | 0.0195 |
| Compound C | C. albicans | 0.039 |
These findings suggest that the incorporation of pyridine rings can enhance the bioactivity of amino acid derivatives, potentially making (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid a candidate for further antimicrobial studies .
Neuropharmacological Effects
The compound's structural features may also confer neuropharmacological properties. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly those involving glutamate receptors. Research into related compounds has shown that modifications to the pyridine ring can influence receptor binding affinity and selectivity, suggesting that (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid could exhibit similar effects .
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of pyridine exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong potential for clinical applications in treating bacterial infections .
- Neurotransmitter Modulation : Another investigation focused on the modulation of glutamate receptors by pyridine-based amino acids, revealing promising results in enhancing synaptic transmission and neuroprotection in models of neurodegeneration .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride, and how can reaction conditions be optimized?
- Synthesis Routes : The compound is typically synthesized via protection of L-alanine’s amine group, coupling with 6-methylpyridine derivatives, and subsequent deprotection to form the free amino acid. The dihydrochloride salt is generated using hydrochloric acid .
- Optimization Strategies :
- Reagents : Use coupling agents like HATU or EDC for efficient amide bond formation .
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Yield Improvement : Stepwise pH control during salt formation reduces byproducts .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Methods :
- NMR Spectroscopy : Confirms stereochemistry (e.g., S-configuration) and substituent positions .
- HPLC-MS : Ensures purity (>95%) and verifies molecular weight (253.1 g/mol) .
- X-ray Crystallography : Resolves crystal structure, critical for studying binding interactions .
Q. What are the primary applications of this compound in biochemistry?
- Protein Engineering : Used to study amino acid incorporation into peptides, particularly for modifying enzyme active sites .
- Enzyme Interaction Studies : The pyridinyl group mimics natural cofactors, enabling research on substrate binding kinetics .
Advanced Research Questions
Q. How do discrepancies in reported synthesis protocols impact reproducibility, and how can they be resolved?
- Common Issues : Variations in starting materials (e.g., L-serine vs. L-alanine) and coupling reagents lead to inconsistent yields .
- Resolution Strategies :
- Comparative Studies : Parallel testing of Boc-protected vs. Fmoc-protected intermediates .
- Reaction Monitoring : Real-time FTIR or LC-MS to track intermediate formation .
Q. What experimental designs are recommended to study the compound’s role in modulating biochemical pathways?
- In Vitro Assays :
- Kinetic Analysis : Use stopped-flow spectroscopy to measure binding rates with target enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-receptor interactions .
- In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes with pyridine-sensitive receptors .
Q. How can researchers address conflicting data on the compound’s stability under physiological conditions?
- Stability Challenges : The dihydrochloride form may hydrolyze in aqueous buffers at pH >7.0, altering bioavailability .
- Mitigation Approaches :
- Buffer Selection : Use phosphate-buffered saline (pH 6.5–7.0) to minimize degradation .
- Lyophilization : Stabilizes the compound for long-term storage .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
- SAR Strategies :
- Fluorinated Analogs : Introduce fluorine at the pyridinyl 6-position to enhance metabolic stability; compare with (S)-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid .
- Chirality Swapping : Synthesize R-enantiomers to assess stereochemical effects on biological activity .
- Data Analysis : Multivariate regression models correlate substituent properties (e.g., logP, polar surface area) with activity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
